Didodecyl vinylenedicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didodecyl vinylenedicarbamate is a chemical compound with the molecular formula C33H59NO4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of didodecyl vinylenedicarbamate typically involves the reaction of dodecylamine with vinylenedicarbamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Didodecyl vinylenedicarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Didodecyl vinylenedicarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving cell membrane interactions and lipid bilayer formation.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of surfactants and emulsifiers in various industrial applications.
Mechanism of Action
The mechanism of action of didodecyl vinylenedicarbamate involves its interaction with molecular targets such as cell membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
Similar Compounds
Didodecyl 3,3’-thiodipropionate: Known for its antioxidant properties.
Didodecyl ditelluride: Used in nanocrystal synthesis.
DiIC12(3): A fluorescent dye used in membrane studies.
Uniqueness
Didodecyl vinylenedicarbamate is unique due to its specific chemical structure, which imparts distinct properties such as amphiphilicity and reactivity. These properties make it versatile for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
73622-95-4 |
---|---|
Molecular Formula |
C28H54N2O4 |
Molecular Weight |
482.7 g/mol |
IUPAC Name |
dodecyl N-[(E)-2-(dodecoxycarbonylamino)ethenyl]carbamate |
InChI |
InChI=1S/C28H54N2O4/c1-3-5-7-9-11-13-15-17-19-21-25-33-27(31)29-23-24-30-28(32)34-26-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22,25-26H2,1-2H3,(H,29,31)(H,30,32)/b24-23+ |
InChI Key |
QCWNNMTYLOAEEC-WCWDXBQESA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)N/C=C/NC(=O)OCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)NC=CNC(=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.